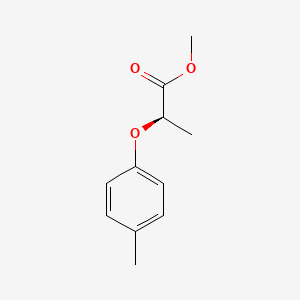

(R)-Methyl 2-(p-Tolyloxy)propanoate

Description

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl (2R)-2-(4-methylphenoxy)propanoate |

InChI |

InChI=1S/C11H14O3/c1-8-4-6-10(7-5-8)14-9(2)11(12)13-3/h4-7,9H,1-3H3/t9-/m1/s1 |

InChI Key |

PPNXNYGZKHPNGV-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)O[C@H](C)C(=O)OC |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Racemic Ester Synthesis

The most common route involves a two-step process:

-

Esterification of propanoic acid : Propanoic acid is esterified with methanol using sulfuric acid or p-toluenesulfonic acid as a catalyst, yielding methyl propanoate.

-

Etherification with p-cresol : Methyl propanoate reacts with p-cresol under acidic conditions (e.g., H₂SO₄, 60–80°C) to form racemic methyl 2-(p-tolyloxy)propanoate.

Reaction Scheme :

Key Data :

Enantiomeric Resolution

The racemic mixture is resolved using:

-

Enzymatic kinetic resolution : Lipases (e.g., Pseudomonas aeruginosa MTCC 5113) in ionic liquid/organic solvent systems (e.g., toluene:[BMIM][BF₄] = 70:30) selectively acetylate the (S)-enantiomer, leaving (R)-ester unreacted.

-

Chiral chromatography : Simulated moving bed (SMB) chromatography with cellulose-based stationary phases achieves >99% enantiomeric excess (ee).

Performance Comparison :

| Method | ee (%) | Yield (%) | Time (h) |

|---|---|---|---|

| Enzymatic resolution | 98–99 | 45–50 | 18–24 |

| Chiral chromatography | >99 | 70–80 | 6–8 |

Asymmetric Catalytic Synthesis

Mitsunobu Reaction

The Mitsunobu reaction enables direct stereocontrol using chiral catalysts:

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, and a chiral alcohol (e.g., (R)-BINOL).

-

Conditions : p-Cresol reacts with methyl 2-hydroxypropanoate in THF at 0°C.

Reaction Scheme :

Data :

Chiral Auxiliary Approach

Chiral auxiliaries like Evans oxazolidinones enforce stereochemistry during ester formation:

-

Propanoic acid is coupled to (S)-4-benzyl-2-oxazolidinone.

-

Alkylation with p-tolyloxy group followed by esterification yields the (R)-enantiomer.

Advantages :

Alternative Routes

Reductive Amination Followed by Esterification

A patent method (CN102241611A) describes:

-

Reductive amination : p-Toluenesulfonyl chloride reacts with ethyl lactate to form a sulfonate intermediate.

-

Esterification : Methanol replaces the sulfonate group under basic conditions.

Data :

Biocatalytic Dynamic Kinetic Resolution

A chemo-enzymatic approach combines lipases with racemization catalysts (e.g., Shvo’s catalyst):

Comparative Analysis of Methods

| Method | Pros | Cons |

|---|---|---|

| Enzymatic resolution | High ee, mild conditions | Moderate yield, solvent-intensive |

| Mitsunobu reaction | Direct stereocontrol | Costly reagents, low scalability |

| Chiral auxiliary | Excellent ee, scalable | Multi-step, requires auxiliary removal |

| Biocatalytic DKR | High yield and ee | Specialized catalysts required |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(R)-Methyl 2-(p-Tolyloxy)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction can convert the ester group to an alcohol.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: (2R)-2-(4-methylphenoxy)-propanoic acid.

Reduction: (2R)-2-(4-methylphenoxy)-propanol.

Substitution: Various substituted derivatives of the phenoxy group.

Scientific Research Applications

(R)-Methyl 2-(p-Tolyloxy)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (R)-Methyl 2-(p-Tolyloxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various biological pathways. The phenoxy group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Key Differences :

- Substituent Reactivity: The p-tolyloxy ether in the target compound is less electrophilic than the sulfonyloxy group in (R)-Methyl 2-(Tosyloxy)propanoate, rendering the latter more reactive in nucleophilic substitutions (e.g., SN2 reactions) .

- Ester Group Impact: The benzyl ester in (R)-Benzyl 2-(Tosyloxy)propanoate enhances lipophilicity compared to the methyl ester, influencing solubility and bioavailability .

Physicochemical Properties

- Crystallography: The sulfonyloxy analogue, (S)-(−)-Methyl 2-(p-toluenesulfonyloxy)propanoate (), exhibits bond lengths (C–O: ~1.43 Å, S–O: ~1.44 Å) and angles consistent with sulfonate esters, whereas the target compound’s ether linkage (C–O–C) likely has longer bond lengths (~1.41 Å for ethers) and distinct torsion angles .

- Stability : Sulfonyloxy derivatives are prone to hydrolysis under acidic/basic conditions, whereas the p-tolyloxy ether in the target compound may exhibit greater stability in aqueous media .

Q & A

Q. What are the standard synthetic routes for (R)-Methyl 2-(p-Tolyloxy)propanoate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, O-VBX1a (a hypervalent iodine reagent) is reacted with phenolic derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF/DME) to form allyloxy intermediates, followed by esterification or chiral resolution steps. Reaction optimization often involves controlling temperature (reflux at 80–100°C) and solvent polarity to minimize racemization .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm stereochemistry and substituent integration (e.g., methyl groups at δ 1.5–2.0 ppm, aromatic protons at δ 6.8–7.2 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .

- IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and aryl ether C-O bonds (~1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

- Use local exhaust ventilation to minimize inhalation of vapors, as aryl ethers can irritate mucous membranes .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers at 2–8°C to avoid hydrolysis of the ester moiety .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

- Chiral auxiliaries : Use (R)-configured starting materials (e.g., (R)-lactic acid derivatives) to bias stereochemistry .

- Catalytic asymmetric synthesis : Employ palladium or iridium catalysts with chiral ligands (e.g., BINAP) in coupling reactions (e.g., Suzuki-Miyaura) to enhance ee >90% .

- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves the undesired enantiomer .

Q. How do conflicting spectral data (e.g., NMR splitting patterns) arise, and how can they be resolved?

- Dynamic rotational isomerism : Allyloxy or ester groups may exhibit restricted rotation, causing unexpected splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize conformers for clearer analysis .

- Impurity interference : Trace solvents (e.g., DMF) or byproducts (e.g., 4a in ) may overlap signals. Use preparative HPLC or column chromatography (silica gel, hexane/EtOAc) for purification .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

- Systematic substitution : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on biological activity .

- Bioisosteric replacement : Swap the methyl ester with ethyl or tert-butyl esters to evaluate metabolic stability .

- Pharmacophore mapping : Use X-ray crystallography or docking studies to identify key interactions (e.g., hydrogen bonding with the ester carbonyl) .

Q. How can in vitro biological activity be reliably assessed?

- Enzyme inhibition assays : Test against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates and IC₅₀ calculations .

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS over 0–60 minutes .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

- Reagent purity : Ensure starting materials (e.g., O-VBX1a) are freshly prepared to avoid degradation (yields drop from 89% to 35% with aged reagents) .

- Solvent anhydrous conditions : Traces of water in DME can hydrolyze intermediates; use molecular sieves or redistilled solvents .

Q. Why do biological activities vary across studies?

- Assay variability : Normalize data to positive controls (e.g., cisplatin for cytotoxicity) and use ≥3 biological replicates .

- Stereochemical drift : Racemization during storage (e.g., at room temperature) can reduce efficacy. Confirm ee via chiral HPLC before testing .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.